4-Bromo-2-chlorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S and a molecular weight of 289.96 g/mol . It is a yellow crystalline solid that is moisture-sensitive and has a melting point of 76-81°C . This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
4-Bromo-2-chlorobenzenesulfonyl chloride is a chemical compound used in various biochemical research .
Mode of Action
It is known that sulfonyl chlorides, in general, are reactive and can undergo various chemical reactions, including nucleophilic substitution and addition reactions .
Biochemical Pathways
It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .
Result of Action
It is used in the synthesis of 4-(n-allylsulfamoyl)phenylboronic acid , indicating that it can participate in the formation of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area . It is also recommended to use this compound under inert gas and ensure adequate ventilation during use .
Preparation Methods
4-Bromo-2-chlorobenzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-2-chlorobenzenesulfonamide with thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place at room temperature and requires an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the product’s purity .
Chemical Reactions Analysis
4-Bromo-2-chlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-bromo-2-chlorobenzenesulfonic acid.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-chlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromo-2-chlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain reactions.
4-Bromobenzenesulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in reactions.
4-Chlorobenzenesulfonyl chloride: Similar to 2-chlorobenzenesulfonyl chloride but with the chlorine atom in a different position, affecting its reactivity.
The uniqueness of this compound lies in its dual halogen substitution, which provides distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
4-bromo-2-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYEHWJPRPCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370491 | |
Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-52-6 | |
Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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